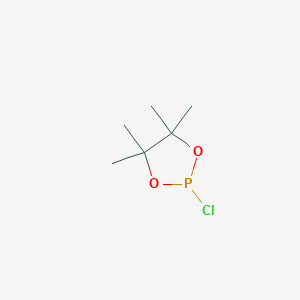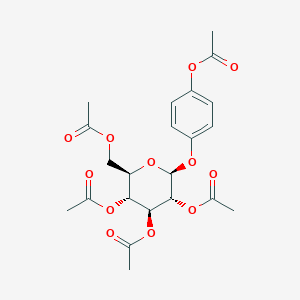
2-氯-4,4,5,5-四甲基-1,3,2-二氧杂磷杂环戊烷
描述
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is an organophosphorus compound with the molecular formula C6H12ClO2P. It is commonly used as a reagent in organic synthesis, particularly for the phosphitylation of alcohols and heteroatomic nucleophiles . This compound is also known by its synonym, tetramethylethylene chlorophosphite .
科学研究应用
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP) are alcohols and heteroatomic nucleophiles . The compound acts as a reagent for the phosphitylation of these targets, resulting in the formation of useful glycosyl donors and ligands .
Mode of Action
TMDP interacts with its targets through a process known as phosphitylation . This involves the transfer of a phosphorus-containing group from TMDP to the target molecule, which can be an alcohol or a heteroatomic nucleophile .
Biochemical Pathways
The phosphitylation process affects the biochemical pathways of the target molecules. It leads to the formation of glycosyl donors and ligands , which can participate in various biochemical reactions . For instance, these products can be used in the synthesis of other organic phosphorus compounds, such as transition metal complexes .
Result of Action
The phosphitylation of alcohols and heteroatomic nucleophiles by TMDP results in the formation of glycosyl donors and ligands . These products can be used in further chemical reactions, expanding the range of compounds that can be synthesized .
Action Environment
TMDP is very sensitive to moisture, and all procedures involving it should be performed under an inert atmosphere . This suggests that environmental factors such as humidity can significantly influence the action, efficacy, and stability of TMDP .
准备方法
The synthesis of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane with thionyl chloride . The reaction is carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
化学反应分析
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form phosphite esters and phosphoramidates.
Coupling Reactions: It is suitable for use in Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura coupling reactions.
Phosphitylation Reactions: It is commonly used for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of glycosyl donors and ligands.
Common reagents used in these reactions include alcohols, amines, and various catalysts depending on the specific reaction type. The major products formed from these reactions are typically phosphite esters, phosphoramidates, and other organophosphorus compounds .
相似化合物的比较
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane can be compared with other similar compounds such as:
2-Chloro-1,3,2-dioxaphospholane: This compound has a similar structure but lacks the tetramethyl groups, which can affect its reactivity and applications.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane: This compound has a different ring structure and methyl group positioning, leading to variations in its chemical behavior.
The uniqueness of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane lies in its specific structure, which provides distinct reactivity and versatility in various chemical reactions .
属性
IUPAC Name |
2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClO2P/c1-5(2)6(3,4)9-10(7)8-5/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPCXYWWBFBNSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OP(O1)Cl)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404385 | |
| Record name | 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14812-59-0 | |
| Record name | 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![N,N'-bis[(1-methyl-4-phenylpiperidin-4-yl)methyl]decanediamide](/img/structure/B87807.png)



